Bupropion D9

Übersicht

Beschreibung

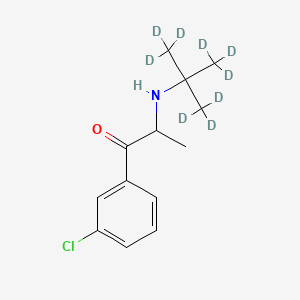

Bupropion D9 is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 248.79 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Dopamine Transporter and Depression Treatment

Bupropion is often considered for treating major depression due to its supposed ability to block the dopamine transporter (DAT). However, research has raised questions about this mechanism, as bupropion shows a relatively low affinity for the DAT. A study using positron emission tomography (PET) with [11C]-RTI32 found that bupropion occupies less than 22% of DAT sites in patients with depression, suggesting the need to explore other mechanisms in bupropion treatment (Meyer et al., 2002).

Effects on Dopamine in Nucleus Accumbens

Chronic bupropion treatment has been shown to affect dopamine levels in the nucleus accumbens (NAC) of rats, a region associated with reward and pleasure. This effect was regionally selective, as it was not observed in the striatum. These findings indicate that bupropion's antidepressant-like effects may be linked to changes in dopamine levels in specific brain regions (Nomikos et al., 1992).

Posttraumatic Stress Disorder (PTSD) Treatment

A study on veterans with PTSD treated with bupropion showed that while it was well-tolerated and reduced depressive symptoms, PTSD symptoms remained mostly unchanged. This suggests that while bupropion can be effective in alleviating depressive symptoms in PTSD patients, it may not significantly impact PTSD symptoms directly (Cañive et al., 1998).

Drug-Drug Interactions and CYP2D6 Inhibition

Bupropion's interactions with CYP2D6, a key enzyme in drug metabolism, have been studied to understand its drug-drug interaction potential. Bupropion and its metabolites, including threo- and erythro-hydrobupropion, have been found to significantly downregulate CYP2D6 mRNA, indicating a potential for clinically relevant drug-drug interactions (Sager et al., 2017).

Impact on Serotonin and Norepinephrine Neurons

Bupropion's sustained administration alters the activity of serotonin and norepinephrine neurons, but not dopamine neurons in the rat brain. This effect might explain the delayed onset of action of bupropion in major depression, highlighting its unique impact on different neurotransmitter systems (Mansari et al., 2008).

Dopaminergic Mediation in Stimulus Effects

The dopaminergic mediation of bupropion's stimulus effects was investigated, emphasizing its similarity to other dopamine uptake inhibitors. This study supports the view that the behavioral effects of bupropion are primarily mediated by dopaminergic mechanisms (Terry & Katz, 1997).

Activation in Nucleus Accumbens During Monetary Reward Anticipation

A study found that bupropion significantly increased BOLD responses in the nucleus accumbens during anticipation of monetary gain in healthy adults. This suggests that bupropion enhances non-drug rewarding effects, which could be part of its therapeutic mechanism for patients with motivational deficits (Ikeda et al., 2019).

Wirkmechanismus

Target of Action

Bupropion D9 primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters are responsible for the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This compound also acts as a non-competitive nicotine receptor antagonist .

Mode of Action

This compound exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This action prolongs the duration of these neurotransmitters within the neuronal synapse, leading to the downstream effects of these neurotransmitters . When used as an aid to smoking cessation, this compound is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine .

Biochemical Pathways

This compound is hydroxylated to its primary active metabolite, hydroxybupropion, by the cytochrome P450 enzyme CYP2B6 . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 . The majority of bupropion is cleared via reduction to threohydrobupropion (66%) and erythrohydrobupropion (6%) .

Pharmacokinetics

Following oral administration of bupropion hydrochloride tablets, peak plasma bupropion concentrations are usually achieved within 2 hours . Bupropion is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first pass metabolism rendering its systemic bioavailability limited . Absorption is suggested to be between 80 and 90% .

Result of Action

The inhibition of norepinephrine and dopamine reuptake by this compound results in prolonged neurotransmitter action within the neuronal synapse, leading to increased locomotor activity and increased rates of responding in various schedule-controlled operant behavior tasks . When used as an aid to smoking cessation, this compound is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual genetic variations, such as polymorphisms in metabolic enzymes, can significantly impact the pharmacokinetics and pharmacodynamics of this compound .

Safety and Hazards

Bupropion, particularly the immediate release formulation, carries a higher risk of seizure than many other antidepressants, hence caution is recommended in patients with a history of seizure disorder . Common adverse effects of bupropion with the greatest difference from placebo are dry mouth, nausea, constipation, insomnia, anxiety, tremor, and excessive sweating .

Zukünftige Richtungen

Bupropion is sometimes used as an add-on agent to first-line treatments of depression such as selective serotonin reuptake inhibitor (SSRI) medications when there is a treatment-failure or only partial response . Bupropion is also used off-label for the management of Attention/Deficit-Hyperactivity Disorder (ADHD) in adults with comorbid bipolar depression to avoid mood destabilization caused by typical stimulant medications used for the treatment of ADHD .

Biochemische Analyse

Biochemical Properties

Bupropion D9 interacts with various enzymes and proteins within the body. It is primarily metabolized by the cytochrome P450 enzyme CYP2B6 into its primary active metabolite, hydroxybupropion . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It has been found to reduce negative biases in emotional processing but exacerbates impaired reward processing . It also has pro-inflammatory effects, particularly at doses of 50 μM and 100 μM .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This prolongs their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, it was found that this compound initially further reduced the response bias for high-probability wins, but this effect reversed with six weeks’ treatment, normalizing reward processing .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in isolation-induced aggression tests in mice, this compound increased time devoted to attack in long attack latency mice at doses of 10 mg/kg and 40 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzyme CYP2B6 into its primary active metabolite, hydroxybupropion . Cyp2c19 is also involved in this compound metabolism, primarily through alternate hydroxylation pathways .

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3/i2D3,3D3,4D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPPWIUOZRMYNY-WVZRYRIDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649420 | |

| Record name | 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150988-80-0 | |

| Record name | 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

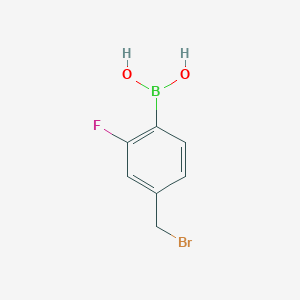

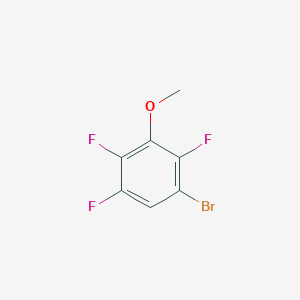

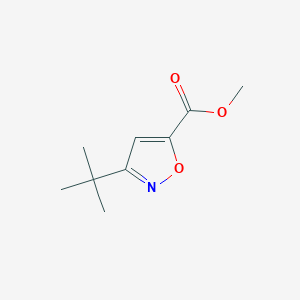

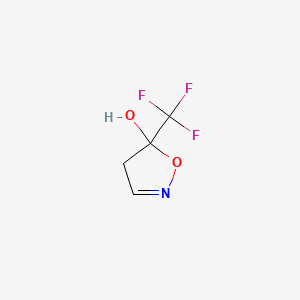

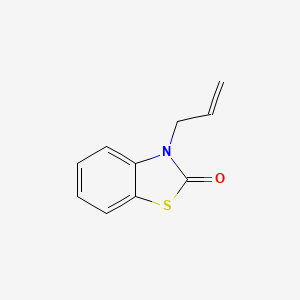

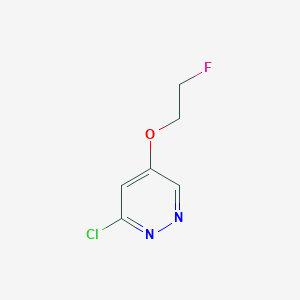

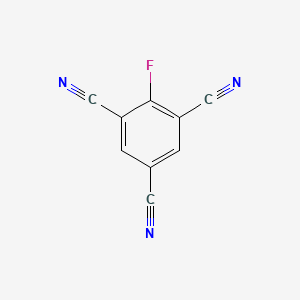

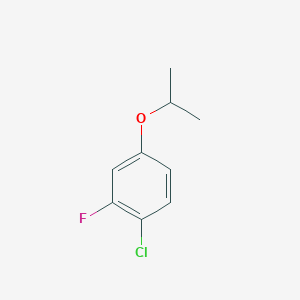

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031044.png)

![4,4'-{Oxybis[benzene-4,1-diyl(hexafluoropropane-2,2-diyl)]}dianiline](/img/structure/B3031045.png)